(1R,2R)-2-methoxycyclohexan-1-amine

Asymmetric synthesis Chiral resolution Stereoselective catalysis

(1R,2R)-2-Methoxycyclohexan-1-amine (CAS 72342-85-9), also referred to as trans-2-methoxycyclohexanamine, is a chiral primary amine featuring a cyclohexane scaffold with a methoxy group at the 2-position and an amino group at the 1-position in a trans (1R,2R) configuration. With molecular formula C₇H₁₅NO and molecular weight 129.20 g/mol, this compound contains two defined stereocenters and serves as a versatile chiral building block in asymmetric synthesis.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 72342-85-9
Cat. No. B1516995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-methoxycyclohexan-1-amine
CAS72342-85-9
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCOC1CCCCC1N
InChIInChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
InChIKeyNBWFBXBZOBXMHO-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-Methoxycyclohexan-1-amine (CAS 72342-85-9): Chiral trans-Aminocyclohexyl Ether Building Block for Asymmetric Synthesis


(1R,2R)-2-Methoxycyclohexan-1-amine (CAS 72342-85-9), also referred to as trans-2-methoxycyclohexanamine, is a chiral primary amine featuring a cyclohexane scaffold with a methoxy group at the 2-position and an amino group at the 1-position in a trans (1R,2R) configuration . With molecular formula C₇H₁₅NO and molecular weight 129.20 g/mol, this compound contains two defined stereocenters and serves as a versatile chiral building block in asymmetric synthesis . The stereochemical configuration (1R,2R) confers distinct spatial orientation critical for stereoselective transformations and pharmaceutical intermediate applications [1]. This compound is commercially available from multiple vendors with purity specifications ranging from 95% to 98%, and is offered both as the free base and as the hydrochloride salt (CAS 2375165-94-7) .

Why Generic Substitution of (1R,2R)-2-Methoxycyclohexan-1-amine with Racemic or cis-Configured Analogs Fails in Stereoselective Applications


Substituting (1R,2R)-2-methoxycyclohexan-1-amine with racemic mixtures or cis-configured stereoisomers (such as (1R,2S)- or (1S,2R)-2-methoxycyclohexan-1-amine) fundamentally alters stereochemical outcomes in asymmetric transformations . The defined (1R,2R) trans configuration provides a specific spatial orientation of the amino and methoxy groups that differs substantially from cis isomers, where both substituents occupy the same face of the cyclohexane ring [1]. In applications requiring stereochemical fidelity—such as the synthesis of aminocyclohexyl ether pharmaceutical intermediates described in US Patent 8,344,162—the use of racemic material introduces unwanted enantiomers that compromise reaction selectivity and downstream purification efficiency [2]. Furthermore, the hydrochloride salt form (CAS 2375165-94-7) offers enhanced crystallinity and aqueous solubility compared to the free base, a property not shared by unmodified analogs . These stereochemical and formulation distinctions render generic substitution scientifically invalid for stereoselective synthetic applications.

Product-Specific Quantitative Evidence: Differentiating (1R,2R)-2-Methoxycyclohexan-1-amine from Stereochemical and Functional Analogs


Stereochemical Configuration Comparison: Defined (1R,2R) Trans vs. Racemic Mixtures and Cis Isomers

(1R,2R)-2-Methoxycyclohexan-1-amine possesses two defined atom stereocenters with (1R,2R) configuration, providing a specific spatial orientation of the amino and methoxy groups . In contrast, the cis isomer (1R,2S)-2-methoxycyclohexan-1-amine (CAS 742042-55-3) has both substituents on the same face of the cyclohexane ring, resulting in different molecular geometry and distinct reactivity profiles [1]. Racemic trans-2-methoxycyclohexanamine contains an equimolar mixture of (1R,2R) and (1S,2S) enantiomers, requiring additional chiral resolution steps when stereochemical purity is required .

Asymmetric synthesis Chiral resolution Stereoselective catalysis

Hydrochloride Salt vs. Free Base: Enhanced Stability and Solubility for Aqueous Reaction Conditions

The hydrochloride salt of (1R,2R)-2-methoxycyclohexan-1-amine (CAS 2375165-94-7) demonstrates improved crystallinity and aqueous solubility compared to the free base form . The hydrochloride salt requires storage under inert gas (N₂ or Ar) at 2–8°C to prevent degradation, whereas the free base (CAS 72342-85-9) is recommended for long-term storage in a cool, dry place without requiring inert atmosphere . The salt form exhibits moderate solubility in polar solvents like water and ethanol but limited solubility in apolar solvents such as diethyl ether, providing formulation flexibility . In contrast, the free base is a combustible liquid with GHS Hazard Statement H227, requiring specific handling precautions .

Salt formulation Aqueous solubility Stability under storage

Purity Specification Variability Across Commercial Suppliers: 95% vs. 97% vs. 98% Minimum Purity

Commercial suppliers offer (1R,2R)-2-methoxycyclohexan-1-amine with varying minimum purity specifications that impact suitability for different research applications . Bidepharm supplies this compound at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . MolCore offers a higher specification of NLT 97% (Not Less Than 97%) with ISO-certified manufacturing suitable for pharmaceutical R&D and quality control applications . Leyan provides a 98% purity grade, representing the highest commercially available specification among major suppliers . These purity differences correlate with application requirements: 95% suitable for exploratory synthesis, 97% for pharmaceutical intermediate preparation, and 98% for analytical reference standards.

Quality control Analytical specifications Procurement decision-making

N-Alkylated Derivatives: Enabling Structure-Activity Relationship Studies via Primary Amine Functionalization

The primary amine functionality of (1R,2R)-2-methoxycyclohexan-1-amine enables selective N-alkylation to generate a series of chiral secondary and tertiary amine derivatives for structure-activity relationship (SAR) investigations . (1R,2R)-N-Butyl-2-methoxycyclohexan-1-amine represents one such derivative, produced via selective alkylation of the primary amino group while preserving the (1R,2R) stereochemical configuration . This derivatization capability distinguishes the primary amine from pre-alkylated analogs that lack the synthetic flexibility to generate diverse libraries from a common chiral scaffold. The retention of stereochemical integrity during N-alkylation enables systematic exploration of substituent effects on target binding or catalytic activity .

Derivatization SAR studies Chiral ligand synthesis

Patent-Documented Utility as Aminocyclohexyl Ether Pharmaceutical Intermediate

US Patent 8,344,162 (Cardiome Pharma Corp.) explicitly describes methods for the stereoselective preparation of aminocyclohexyl ether compounds including trans-(1R,2R)-aminocyclohexyl ether compounds as key intermediates for antiarrhythmic drug candidates [1]. The patent specifically claims stereoselective synthetic processes for trans-(1R,2R)-aminocyclohexyl ether compounds and their use in pharmaceutical compositions for treating arrhythmias [2]. While the patent does not provide direct quantitative comparison data for (1R,2R)-2-methoxycyclohexan-1-amine against specific analogs, the explicit naming of the trans-(1R,2R) stereochemical series establishes this compound class as the preferred stereochemical configuration for the claimed therapeutic applications, distinguishing it from cis-configured or racemic alternatives [3].

Pharmaceutical intermediates Process chemistry Stereoselective synthesis

Validated Application Scenarios for (1R,2R)-2-Methoxycyclohexan-1-amine Based on Quantitative Evidence


Asymmetric Synthesis Requiring Defined (1R,2R) trans Stereochemistry

(1R,2R)-2-Methoxycyclohexan-1-amine (CAS 72342-85-9) is the appropriate selection for stereoselective transformations requiring the specific trans spatial orientation of amino and methoxy groups . Unlike the cis isomer (1R,2S)-2-methoxycyclohexan-1-amine (CAS 742042-55-3), which presents both substituents on the same face of the cyclohexane ring, the (1R,2R) trans configuration enables distinct reactivity profiles and stereochemical outcomes [1]. Users requiring stereochemical fidelity should avoid racemic trans-2-methoxycyclohexanamine, which contains 50% of the undesired (1S,2S) enantiomer and necessitates additional chiral resolution steps .

Aqueous Reaction Conditions Requiring Enhanced Solubility and Crystalline Handling

For reactions conducted in aqueous or polar solvent systems, the hydrochloride salt form (CAS 2375165-94-7) offers measurable advantages over the free base . The hydrochloride salt exhibits improved crystallinity and aqueous solubility while requiring storage under inert gas (N₂ or Ar) at 2–8°C [1]. Conversely, the free base form (CAS 72342-85-9) is a combustible liquid with GHS Hazard Statement H227, suitable for anhydrous organic transformations and storage under ambient cool, dry conditions without inert atmosphere requirements . Selection should be guided by reaction medium and available cold storage infrastructure.

Pharmaceutical Intermediate Preparation for Aminocyclohexyl Ether-Based Drug Candidates

US Patent 8,344,162 documents stereoselective synthetic processes for trans-(1R,2R)-aminocyclohexyl ether compounds as intermediates for antiarrhythmic pharmaceutical compositions . The explicit patent enablement for the trans-(1R,2R) stereochemical series provides a validated development pathway for users pursuing aminocyclohexyl ether-based drug candidates, distinguishing this stereoisomer from cis-configured or racemic alternatives that lack equivalent patent documentation [1]. Users requiring the 97-98% purity grades from ISO-certified suppliers should procure from MolCore (NLT 97%) or Leyan (98%) rather than the standard 95% grade .

Structure-Activity Relationship Studies via N-Functionalization of Primary Amine Scaffold

The free primary amine functionality enables selective N-alkylation to generate chiral secondary and tertiary amine derivatives such as (1R,2R)-N-butyl-2-methoxycyclohexan-1-amine while preserving the (1R,2R) stereochemical configuration . This derivatization capability supports SAR studies requiring diverse compound libraries from a common chiral scaffold, distinguishing the primary amine from pre-alkylated analogs that lack synthetic flexibility [1]. This application leverages the compound's stereochemical integrity and functional group versatility for systematic exploration of substituent effects in chiral ligand or pharmaceutical lead optimization programs.

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